molecular formula C19H15ClFN3OS B2606927 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893938-78-8

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2606927
CAS No.: 893938-78-8
M. Wt: 387.86
InChI Key: FMVZEAWAUWJGLY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core fused with a 4-chlorophenylacetamide group and a 4-fluorophenyl substituent. The compound’s structural complexity arises from its polycyclic system, which combines sulfur-containing thiophene and nitrogen-rich pyrazole rings. Key synthetic steps for analogous compounds involve coupling arylacetic acid derivatives with substituted amines using carbodiimide-based reagents, as seen in related acetamide syntheses .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3OS/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-26-11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVZEAWAUWJGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chlorophenyl and 4-fluorophenyl groups. Common reagents used in these reactions include halogenated aromatic compounds, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the thieno[3,4-c]pyrazole core.
  • Introduction of the chlorophenyl and fluorophenyl groups through coupling reactions.
  • Final acetamide formation.

Medicinal Chemistry

The compound has shown promising potential as a therapeutic agent due to its interaction with specific biological targets. Research indicates that it may possess:

  • Anticancer Properties: Studies have demonstrated its ability to inhibit various cancer cell lines by modulating kinase activity and affecting cellular signaling pathways .
  • Anti-inflammatory Effects: Preliminary investigations suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

Biological Studies

Due to its unique structure, the compound is utilized in biological studies to understand its effects on cellular processes:

  • Enzyme Inhibition: It has been studied for its capacity to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
  • Receptor Binding Studies: The compound's interaction with different receptors is being explored to assess its potential as a pharmacological agent.

Materials Science

The structural features of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide make it suitable for:

  • Development of Novel Materials: Its electronic properties can be harnessed in the fabrication of materials with specific conductivity or optical characteristics.
  • Fluorescent Probes: The fluorinated component enhances the compound's photophysical properties, making it a candidate for use in fluorescent labeling and imaging applications.

Case Studies and Research Findings

  • Anticancer Activity Study:
    • A study evaluated the anticancer effects of several thienopyrazole derivatives, including this compound, against human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
  • Enzyme Inhibition Mechanism:
    • Research focused on the mechanism by which this compound inhibits kinases showed that it binds competitively at the active site, leading to altered enzyme activity and downstream signaling changes .
  • Material Development:
    • Investigations into the use of this compound in creating conductive polymers revealed enhanced electrical properties compared to traditional materials, indicating potential applications in electronic devices .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide ()

  • Structural Differences: Replaces the thieno-pyrazole moiety with a simpler 4-nitrophenyl group.
  • Spectroscopy: Distinct IR peaks at 1712 cm⁻¹ (C=O stretch) and 1338 cm⁻¹ (NO₂ symmetric stretch), absent in the target compound .
  • Bioactivity : Nitro groups typically enhance electrophilicity but reduce metabolic stability compared to chloro/fluoro substituents .

N-(Benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()

  • Structural Differences: Substitutes the thieno-pyrazole with a benzothiazole ring.
  • Functional Impact : Benzothiazole’s aromaticity and sulfur atom may improve π-π stacking in protein binding but reduce solubility compared to the target’s fused thiophene system .

Heterocyclic System Modifications

2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()

  • Structural Differences : Replaces pyrazole with a pyrimidine ring and introduces a sulfanyl linker.

N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-4-methyl-1,3,6-trioxooctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)acetamide ()

  • Structural Differences: Features an epithiopyrrolopyridine system instead of thieno-pyrazole.
  • Key Data : Higher thermal stability (m.p. >300°C) due to extensive hydrogen bonding and rigid polycyclic framework .

Pharmacophore Hybridization

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide ()

  • Structural Simplicity : Lacks the heterocyclic core but retains dual halogenated aryl groups.
  • Crystallography : Dihedral angle of 65.2° between chlorophenyl and difluorophenyl rings facilitates intermolecular N–H⋯O hydrogen bonding, enhancing crystal packing stability .
  • Synthetic Yield : Comparable yields (~70%) using carbodiimide-mediated coupling, similar to methods for the target compound .

Data Tables

Table 1. Comparative Physical and Spectral Properties

Compound Name Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported - ~1700 (C=O) ~3.76 (-CH₂CO-)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide 123 72 1712 (C=O), 1338 (NO₂) 8.07–8.17 (nitrophenyl)
N-(4-Fluorophenyl)-2-(epithiopyrrolopyridin-yl)acetamide >300 51 3340 (N–H), 1712 (C=O) 9.18, 10.18 (NH)
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 394–396 ~70 ~1700 (C=O) 7.09–7.65 (Ar-H)

Biological Activity

The compound 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a thieno[3,4-c]pyrazole moiety linked to chlorophenyl and fluorophenyl groups. Its molecular formula is C19H20ClFN3SC_{19}H_{20}ClFN_3S, with a molecular weight of approximately 358.89 g/mol. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
  • Case Study : A study involving a series of pyrazole derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro, particularly against melanoma and lung cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable:

  • Inhibition of Cytokines : It has been reported that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • Case Study : In an experimental model, a related pyrazole compound was found to effectively reduce inflammation markers in animal models of arthritis.

Antibacterial Activity

The antibacterial efficacy of thieno[3,4-c]pyrazole derivatives has also been explored:

  • Activity Against Pathogens : Studies indicate that these compounds can exhibit moderate to excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

Substituent Biological Effect Notes
4-ChlorophenylEnhanced antitumor activityChlorine substitution increases lipophilicity.
4-FluorophenylImproved anti-inflammatoryFluorine enhances electron-withdrawing properties.
Thieno[3,4-c]pyrazoleCentral role in bioactivityEssential for interaction with target enzymes.

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves carbodiimide-mediated coupling (e.g., EDCl/HCl) between 4-chlorophenylacetic acid derivatives and substituted thieno-pyrazol-3-amine precursors in dichloromethane, with triethylamine as a base at 273 K. Solvent choice (e.g., dichloromethane/ethyl acetate mixtures) and slow evaporation are critical for crystallizing the product . Optimization of reaction time (3–5 hours) and stoichiometric ratios (1:1 acid/amine) ensures minimal side products .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) identify substituent environments, such as aromatic protons (δ 7.2–8.9 ppm) and acetamide carbonyls (δ 170–175 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilizing crystal packing .
  • HRMS/LC-MS : Confirms molecular ion peaks (e.g., m/z 457.2 [M+H]+^+) and purity (>95%) .

Advanced: How can synthetic yields be improved while minimizing byproducts?

  • Stepwise Coupling : Sequential activation of carboxylic acids using EDCl before amine addition reduces competing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes hydrolysis .
  • Catalyst Screening : Alternative bases (e.g., DMAP) or microwave-assisted heating may accelerate reaction kinetics .

Advanced: How should researchers address discrepancies in NMR assignments for complex aromatic regions?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., thieno-pyrazole protons) by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in flexible substituents (e.g., acetamide rotamers) .

Advanced: What computational methods predict the compound’s intermolecular interactions and stability?

  • DFT Calculations : Model intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and compare with experimental X-ray data to validate packing motifs .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, particularly for the thieno-pyrazole core in aqueous or lipid environments .

Advanced: How do substituents (e.g., 4-fluoro vs. 4-chloro) influence biological activity?

  • Structure-Activity Relationship (SAR) Studies : Systematic replacement of halogens on phenyl rings (e.g., 4-F → 4-Cl) and evaluation against target proteins (e.g., kinases) reveal electronic and steric effects on binding affinity .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (e.g., pyrazole N-atoms) and hydrophobic regions (chlorophenyl groups) for ligand-receptor docking .

Basic: What purification methods ensure high purity (>95%) for in vitro assays?

  • Recrystallization : Ethyl acetate/hexane mixtures yield single crystals suitable for X-ray analysis .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) removes unreacted starting materials .

Advanced: How can thermal stability be assessed for long-term storage?

  • DSC/TGA : Differential scanning calorimetry (DSC) measures melting points (e.g., 394–396 K) and decomposition thresholds, while thermogravimetric analysis (TGA) quantifies weight loss under heating .
  • Accelerated Stability Studies : Storage at 40°C/75% RH for 1–3 months monitors degradation products via LC-MS .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

Advanced: How can researchers resolve conflicting bioactivity data across studies?

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., ATP concentrations in kinase assays) .
  • Metabolite Screening : LC-MS/MS identifies degradation products or active metabolites that may skew results .

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